![molecular formula C14H11BrN4O3S2 B11471524 4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B11471524.png)
4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide
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Overview
Description
4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a hydroxy group, a triazole ring, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromine atom and the hydroxy group. The final step involves the formation of the benzenesulfonamide moiety under controlled conditions. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and triazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the bromine atom can produce various substituted derivatives .
Scientific Research Applications
4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and benzenesulfonamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-hydroxybenzenesulfonamide
- 4-Hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl derivatives
- Benzenesulfonamide derivatives with different substituents
Uniqueness
4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the bromine atom enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H11BrN4O3S2 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H11BrN4O3S2/c15-9-1-4-11(5-2-9)24(21,22)19-10-3-6-12(20)13(7-10)23-14-16-8-17-18-14/h1-8,19-20H,(H,16,17,18) |
InChI Key |
JDRHTVIFTLHDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3)Br |
Origin of Product |
United States |
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